Superior Cellular Antiproliferative Activity of PHA-767491 Hydrochloride Versus Selective Cdc7 Inhibitor XL413
In a direct head-to-head comparison across a panel of 10 tumor cell lines, PHA-767491 demonstrated broad antiproliferative activity, whereas the selective Cdc7 inhibitor XL413 showed significant activity in only 1 of the 10 cell lines tested [1]. Both compounds were confirmed to be effective biochemical DDK inhibitors with low nanomolar IC₅₀ values against purified kinase, yet their cellular activities were highly divergent—a finding that underscores the functional importance of PHA-767491's dual Cdc7/CDK9 inhibition for achieving meaningful cellular efficacy [1].
| Evidence Dimension | Cellular antiproliferative activity across tumor cell line panel |
|---|---|
| Target Compound Data | Broad antiproliferative activity across multiple cell lines (well-characterized efficacy) |
| Comparator Or Baseline | XL413: Significant activity in only 1 of 10 cell lines tested |
| Quantified Difference | PHA-767491 active in ~9 additional cell lines versus XL413 (qualitative difference in breadth of activity) |
| Conditions | Panel of 10 tumor cell lines; both compounds confirmed as effective biochemical DDK inhibitors with low nanomolar IC₅₀ against purified kinase |
Why This Matters
This demonstrates that biochemical potency against purified Cdc7 kinase does not translate to cellular efficacy for selective inhibitors; PHA-767491's dual-target profile is functionally required for broad antiproliferative activity, making it the preferred tool compound for cellular studies of replication initiation.
- [1] Sasi NK, Bhutkar A, Lanning NJ, et al. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds. PLoS One. 2014;9(11):e113300. View Source
